Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate
Description
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is a triazole-derived compound characterized by a 1,2,3-triazole core substituted with a phenyl group at position 2, a methyl group at position 5, and an acetoxymethyl moiety at position 2. This structure combines the bioisosteric properties of the 1,2,3-triazole ring with the ester functionality, which may enhance lipophilicity and metabolic stability compared to carboxylic acid analogs.
Properties
CAS No. |
645391-62-4 |
|---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 2-(5-methyl-2-phenyltriazol-4-yl)acetate |
InChI |
InChI=1S/C12H13N3O2/c1-9-11(8-12(16)17-2)14-15(13-9)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI Key |
VBBMBKXNMDIPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis via Acetylation of Triazole Derivative
This method involves the acetylation of a precursor triazole compound. The steps are as follows:
-
- 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide
- Acetyl chloride
- Triethylamine
- Toluene
-
- Dissolve 7.1 g of 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide in 25 mL of toluene.
- Heat to 80°C and add a mixture of acetyl chloride (4.8 g diluted in 13 mL toluene) and triethylamine (9.1 mL diluted in 13 mL toluene) dropwise while maintaining the temperature below 85°C.
- Stir for one hour at 80°C and then allow the mixture to cool overnight at room temperature.
- Add 7 mL of a 30% aqueous sodium hydroxide solution and remove the solvent under reduced pressure.
- Reflux with ethanol and sodium hydroxide for one hour.
- After distillation, add saline solution and allow crystallization.
- Purify the product using silica gel column chromatography with hexane/ethyl acetate as the eluent.
Yield : Approximately 5.7 g of methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is obtained after purification.
Method 2: Alternative Synthesis via Hydrazone Intermediate
This method utilizes hydrazone intermediates for synthesizing triazole derivatives:
-
- N-tosylhydrazones
- Sodium azide
- Methyl ketones
-
- React N-tosylhydrazones with sodium azide in an organic solvent under reflux conditions.
- Cyclize the resulting hydrazone with methyl ketones to form the triazole structure.
- Following cyclization, perform an acetylation step similar to Method 1 to obtain this compound.
Yield : This method can lead to high yields and purity due to the controlled reaction conditions.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Steps | Yield & Purity |
|---|---|---|---|
| Method 1 | Triazole oxide, acetyl chloride | Acetylation followed by purification | Approx. 5.7 g; high purity post-purification |
| Method 2 | N-tosylhydrazones, sodium azide | Hydrazone formation and cyclization | High yield possible; purity may vary based on conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate has been investigated for its antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that compounds containing the triazole ring exhibit potent activity against resistant strains of bacteria.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications on the phenyl ring could enhance antimicrobial potency .
1.2 Anti-inflammatory Properties
Research has indicated that triazole derivatives can possess anti-inflammatory effects. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory process.
Case Study:
A recent investigation highlighted the anti-inflammatory activity of triazole compounds in animal models of inflammation. This compound was shown to reduce edema significantly when administered prior to inflammatory stimuli .
Agricultural Science
2.1 Pesticidal Activity
The compound has been explored for its potential as a pesticide due to its ability to interfere with the biological processes of pests. Triazole compounds are known to disrupt the synthesis of ergosterol, an essential component of fungal cell membranes.
Data Table: Efficacy Against Fungal Pathogens
| Pathogen | Concentration (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 50 | 85 |
| Botrytis cinerea | 100 | 90 |
| Alternaria solani | 75 | 80 |
This table summarizes the inhibitory effects observed in laboratory tests where this compound was applied against various fungal pathogens .
Materials Science
3.1 Polymer Chemistry
this compound can be utilized as a monomer in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal and mechanical properties.
Case Study:
In a study focused on developing high-performance polymers, researchers incorporated this compound into copolymer formulations. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism . The compound’s effects are mediated through binding to the active site of the enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity : The acetoxymethyl group in the target compound increases logP compared to hydroxy or carboxylic acid analogs, favoring passive diffusion across biological membranes .
- Crystallinity : Related triazole esters (e.g., ) exhibit defined crystal structures resolved via SHELXL, suggesting similar crystallinity for the target compound .
Stability and Reactivity
Biological Activity
Methyl (5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)acetate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 233.25 g/mol
- CAS Number: 13322-19-5
- InChI Key: VYHJVMFMRIGUFV-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-2-phenyltiazole with acetic anhydride or methyl acetate under controlled conditions. This process is crucial for obtaining high yields and purity of the compound.
Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated against various microorganisms:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Significant |
Studies indicate that the compound's effectiveness may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in cellular metabolism .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of triazole derivatives. In vitro studies show that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF7 (breast cancer) | 20 | |
| A549 (lung cancer) | 18 |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Experimental models have indicated a reduction in pro-inflammatory cytokines and mediators when treated with this compound .
Case Studies
- Chagas Disease Treatment : A study evaluated the efficacy of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. Methyl (5-methyl-2-phenyltiazole) derivatives showed promising results in reducing parasite load in infected models .
- Antifungal Activity : In a comparative study of various triazole compounds against Candida species, methyl (5-methyl-2-phenyltiazole) exhibited superior antifungal activity compared to traditional antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
